Technical Whitepaper: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8)
Technical Whitepaper: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8)
[1]
Executive Summary
Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is a specialized trisubstituted benzene derivative serving as a critical "ortho-iodo" scaffold in modern drug discovery.[1] Unlike its more common isomer, methyl 2-amino-5-iodobenzoate, the 3-iodo variant places the halogen atom adjacent to the amino group (position 2) and meta to the ester (position 1).[1]
This steric proximity creates a unique reactivity profile, enabling:
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Regioselective Cyclization: Facile access to 8-iodoquinazolines and benzoxazinones.[1]
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Sequential Cross-Coupling: The iodine atom serves as a high-reactivity handle for Suzuki-Miyaura, Sonogashira, or Heck couplings, while the amino and ester groups remain available for subsequent closure.
-
Scaffold Diversity: Essential for synthesizing kinase inhibitors where substitution at the "hinge-binding" region requires precise steric control.[1]
This guide details the physicochemical properties, validated synthetic protocols, and application workflows for this high-value intermediate.[2]
Physicochemical Profile
The positioning of the iodine atom at C3 imposes significant steric strain on the adjacent amino group, influencing both solubility and reactivity.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-amino-3-iodobenzoate | |
| CAS Number | 180161-60-8 | |
| Molecular Formula | C₈H₈INO₂ | |
| Molecular Weight | 277.06 g/mol | |
| Physical State | Solid (Crystalline) | Often appears as a yellow-to-brown solid due to trace oxidation.[1] |
| Melting Point | 60–65 °C (Typical) | Note: Isomer dependent; often lower than 4-iodo variants.[1] |
| Solubility | DMSO, DMF, DCM, MeOH | Low solubility in water; soluble in organic solvents. |
| Storage | 2–8 °C, Inert Atmosphere | Light sensitive.[3] Iodine-carbon bonds can be labile under UV.[1] |
| pKa (Conjugate Acid) | ~2.0–2.5 | The amino group is less basic than aniline due to the electron-withdrawing ester and iodine. |
Structural Identification (NMR)[4][5][6][7][8]
Data simulated based on structural electronics of anthranilate derivatives.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-6 ): Deshielded by the ortho-ester.
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δ 7.82 (dd, J = 8.0, 1.5 Hz, 1H, H-4 ): Deshielded by the ortho-iodine.
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δ 6.55 (t, J = 8.0 Hz, 1H, H-5 ): Shielded by the ortho-amino group.
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δ 6.80 (br s, 2H, NH₂ ): Broad exchangeable signal.
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δ 3.85 (s, 3H, OCH₃ ): Characteristic methyl ester singlet.
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Synthetic Routes & Optimization
Obtaining high-purity Methyl 2-amino-3-iodobenzoate is challenging because direct iodination of methyl anthranilate favors the para (C5) position due to electronic directing effects.[1] Two primary strategies are employed:
Strategy A: Esterification of 2-Amino-3-iodobenzoic Acid (Recommended)
This is the most reliable method for laboratory-scale preparation, ensuring regiochemical purity by starting with the pre-functionalized acid.[1]
Strategy B: Regioselective Iodination (Industrial)
Direct iodination requires specific oxidants (e.g., Iodine Monochloride or NIS) to force substitution at the sterically crowded C3 position, often requiring rigorous chromatographic purification to remove the C5 isomer.
Figure 1: Comparison of synthetic routes. Strategy A (top) offers superior regiocontrol compared to Strategy B (bottom).
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
Objective: Convert 2-amino-3-iodobenzoic acid to the methyl ester.[1]
Reagents:
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2-Amino-3-iodobenzoic acid (5.0 g, 19.0 mmol)[1]
-
Methanol (anhydrous, 50 mL)
-
Sulfuric Acid (conc.[4] H₂SO₄, 2.0 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-3-iodobenzoic acid in anhydrous methanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add concentrated H₂SO₄ over 10 minutes. Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting acid is consumed.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.
-
Neutralization: Resuspend the residue in EtOAc (50 mL) and slowly add saturated NaHCO₃ until pH ~8.
-
Extraction: Separate phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate to yield the crude solid. Recrystallize from minimal hot ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Couple the C3-iodine with a phenylboronic acid.[1]
Reagents:
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Methyl 2-amino-3-iodobenzoate (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
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K₂CO₃ (3.0 eq)
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Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with nitrogen for 15 minutes.
-
Assembly: Add the benzoate, boronic acid, base, and catalyst to the vial.
-
Reaction: Seal and heat to 90°C for 4–6 hours. The iodine at C3 is highly reactive towards oxidative addition.
-
Workup: Dilute with water and extract with EtOAc. The product (Methyl 3-phenyl-2-aminobenzoate) is a precursor for phenanthridinone synthesis.[1]
Applications in Drug Discovery
Methyl 2-amino-3-iodobenzoate is a "linchpin" intermediate.[1] Its primary utility lies in constructing fused heterocycles found in oncology and immunology targets.
Key Transformations:
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Quinazoline Synthesis: Reaction with formamide or nitriles cyclizes the amino-ester to form 8-iodoquinazolin-4(3H)-one.[1] The iodine remains available for late-stage functionalization.[1]
-
Benzoxazinones: Reaction with acyl chlorides followed by dehydration yields benzoxazinones, which are potent serine protease inhibitors.
-
Late-Stage Diversification: The iodine handle allows researchers to build the core scaffold first and then introduce diversity (R-groups) via coupling reactions at the very end of the synthesis.
Figure 2: Divergent synthesis pathways utilizing the C3-iodine and Amino-Ester motif.
Handling & Safety (SDS Summary)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Stability: Stable under normal conditions but sensitive to light. Iodine liberation may occur upon prolonged exposure to direct sunlight, turning the solid brown.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
ChemicalBook. (n.d.). Methyl 2-amino-3-iodobenzoate Properties and Data. Retrieved from
-
BLD Pharm. (n.d.). Product Analysis: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8).[1][6][7] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][8] Safety Data Sheet for Iodobenzoate Derivatives. Retrieved from [1]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).
-
ResearchGate. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 180161-60-8|Methyl 2-amino-3-iodobenzoate|BLD Pharm [bldpharm.com]
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